1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride

Pharmaceutical impurity profiling USP monograph HPLC system suitability

1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride (CAS 2172495-51-9), also designated as Propranolol EP Impurity B HCl or Propranolol Dimer HCl (USP), is a tertiary amine bis-aryloxypropanolamine derivative with molecular formula C₂₉H₃₃NO₄·HCl (MW 496.04). The compound is a process-related impurity of the non-selective β-adrenergic receptor blocker propranolol and is formally listed in the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) monographs for propranolol hydrochloride.

Molecular Formula C29H34ClNO4
Molecular Weight 496.04
CAS No. 2172495-51-9
Cat. No. B2636021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride
CAS2172495-51-9
Molecular FormulaC29H34ClNO4
Molecular Weight496.04
Structural Identifiers
SMILESCC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O.Cl
InChIInChI=1S/C29H33NO4.ClH/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29;/h3-16,21,24-25,31-32H,17-20H2,1-2H3;1H
InChIKeyAQSFTMAQZFPHSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride (CAS 2172495-51-9): Identity, Pharmacopoeial Designation, and Physicochemical Profile


1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride (CAS 2172495-51-9), also designated as Propranolol EP Impurity B HCl or Propranolol Dimer HCl (USP), is a tertiary amine bis-aryloxypropanolamine derivative with molecular formula C₂₉H₃₃NO₄·HCl (MW 496.04) [1]. The compound is a process-related impurity of the non-selective β-adrenergic receptor blocker propranolol and is formally listed in the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) monographs for propranolol hydrochloride [2]. It is supplied as a mixture of diastereomers, reflecting the presence of two chiral centres in the molecule . The free base (CAS 83314-78-7) has a molecular weight of 459.58 g/mol, a predicted boiling point of 665.4 ± 55.0 °C, a predicted density of 1.192 ± 0.06 g/cm³, and an experimental melting point range of 105–112 °C .

Why Propranolol EP Impurity B Cannot Be Substituted by Other Propranolol Impurities or Generic β-Blocker Reference Standards


Analytical reference standards for pharmaceutical impurity profiling are not interchangeable. Propranolol EP Impurity B (the bis-aryloxypropanolamine dimer) exhibits a unique relative retention time (RRT) of 4.8 and a relative response factor (RRF) of 1.3 under the compendial USP organic impurities method, compared with RRT values of 0.6 for Impurity A and 5.7 for Impurity C (dinaphthyl glycerol) [1]. Its tertiary amine structure and doubled molecular weight (459.6 Da free base vs. 259.3 Da for propranolol) produce distinct mass spectrometric fragmentation patterns and UV chromophoric properties that differ from both the parent API and other specified impurities [2]. Procurement of an incorrect impurity standard—even one from the same pharmacopoeial monograph—will result in inaccurate system suitability verification, erroneous quantitation, and potential batch failure during ANDA or commercial QC release testing. The diastereomeric nature of this compound further distinguishes it from single-enantiomer or achiral impurity reference materials [3].

Quantitative Differentiation Evidence: Propranolol EP Impurity B HCl vs. Closest Pharmacopoeial Analogs


USP Chromatographic Relative Retention Time: Impurity B vs. Propranolol, Impurity A, and Impurity C

Under the USP 2025 Propranolol Hydrochloride organic impurities method (C18 column, UV 292 nm, phosphate buffer/acetonitrile/methanol/isopropyl alcohol mobile phase), the target compound (Propranolol Dimer) elutes with a relative retention time (RRT) of 4.8 relative to propranolol (RRT = 1.0), compared with RRT 0.6 for Propranolol Related Compound A and RRT 5.7 for Dinaphthyl Glycerol (Impurity C) [1]. In the USP tablet monograph, the corresponding RRT values are 4.7 for the dimer and 6.1 for dinaphthyl glycerol [2]. This chromatographic resolution is critical because the EP and Chinese Pharmacopoeia each specify a single impurity limit of ≤0.1% for any individual unspecified impurity, requiring unambiguous peak assignment for accurate quantitation [3].

Pharmaceutical impurity profiling USP monograph HPLC system suitability Relative retention time Propranolol hydrochloride

USP Relative Response Factor: Quantitation Bias Between Impurity B and Propranolol

The USP 2025 monograph assigns a relative response factor (RRF) of 1.3 to Propranolol Dimer (Impurity B) at the detection wavelength of 292 nm, indicating that the dimer produces a 30% higher UV absorbance per unit mass than propranolol itself (RRF = 1.0) [1]. In contrast, Propranolol Related Compound A has an RRF of 1.4, and Dinaphthyl Glycerol (Impurity C) has an RRF of 1.9 [1]. Without applying the correct RRF, an analyst using a propranolol external standard calibration would systematically underestimate the actual Impurity B content by approximately 23% [(1/1.3 – 1) × 100%]. The validated stability-indicating HPLC method reported by Pasham et al. (2023) demonstrated a limit of quantitation (LOQ) range of 0.0123–0.4266 μg/mL across ten propranolol-related impurities and recoveries of 89.2–98.9%, confirming that accurate impurity-specific response correction is essential for compliance with the ICH Q3A reporting threshold of 0.05% [2].

Relative response factor UV detection HPLC quantitation Propranolol dimer Impurity method validation

Pharmacopoeial Acceptance Criteria and Multi-Compendial Regulatory Status: Impurity B as a Critical Quality Attribute

Propranolol EP Impurity B is one of only three structurally identified and individually specified impurities in the European Pharmacopoeia 11.0 monograph for propranolol hydrochloride, alongside EP Impurity A and EP Impurity C [1]. The USP 2025 acceptance criterion for Propranolol Dimer in the API is NMT 0.1%, while the tablet monograph permits NMT 0.2% [2]. A Chinese patent (CN 202411345915) has demonstrated a synthesis process capable of reducing Impurity B content to ≤0.02% while achieving final product purity of ≥99.95% [1]. Major pharmacopoeias including the USP, EP, BP, JP, and ChP all include propranolol hydrochloride monographs that control related substances with a single impurity limit of 0.1%, underscoring the global regulatory reliance on Impurity B as a critical quality attribute for batch release [1].

Pharmacopoeial monograph Acceptance criteria ICH Q3A Propranolol quality control Impurity limit

Structural Dimerism and Molecular Weight Differentiation: Distinguishing Impurity B from the Parent API and Other Specified Impurities

The target compound is a covalent dimer wherein two 3-(naphthalen-1-yloxy)propan-2-ol subunits are bridged by an isopropylamine nitrogen, yielding a tertiary amine structure with a molecular formula of C₂₉H₃₃NO₄ (free base MW 459.58) and C₂₉H₃₃NO₄·HCl (HCl salt MW 496.04) . This represents a near-doubling of molecular mass compared with the parent propranolol (C₁₆H₂₁NO₂, MW 259.34) and a fundamentally different connectivity compared with Impurity A (C₁₃H₁₄O₃, a diol lacking the amine moiety, MW 218.25) and Impurity C (C₂₃H₂₀O₃, a bis-ether lacking nitrogen, MW 344.40) [1]. The presence of two chiral centers (at the two propan-2-ol carbons) generates a mixture of diastereomers—(R,R), (S,S), and (R,S)/(S,R)—which may exhibit differential chromatographic behaviour under non-chiral reversed-phase conditions, adding complexity to peak purity assessment [2].

Molecular weight Tertiary amine Dimeric impurity Structure elucidation LC-MS identification

High-Value Application Scenarios for Propranolol EP Impurity B HCl (CAS 2172495-51-9) in Pharmaceutical Development and Quality Control


System Suitability Verification for Compendial Related Substances Testing (USP/EP/BP/ChP)

The USP monograph requires a resolution of NLT 3.0 between propranolol and Propranolol Related Compound A in the system suitability solution, with the Propranolol Dimer (Impurity B) eluting at RRT 4.8 [1]. Analytical laboratories performing batch release testing must use an authenticated Impurity B reference standard to verify that the chromatographic system can resolve Impurity B from both Impurity C (RRT 5.7) and the propranolol main peak (RRT 1.0), ensuring the method meets the specificity requirements of ICH Q2(R1).

Quantitative Impurity Profiling for Abbreviated New Drug Application (ANDA) Submission

For ANDA filers developing generic propranolol hydrochloride drug products, quantitative determination of Impurity B at levels below the ICH Q3A reporting threshold (0.05%) requires a reference standard with established purity (typically ≥95% by HPLC) and a valid relative response factor (RRF 1.3 per USP) [2]. The stability-indicating HPLC method validated by Pasham et al. (2023) achieved LOQ values as low as 0.0123 μg/mL for propranolol-related impurities, enabling reliable quantitation well below the compendial NMT 0.1% acceptance criterion [2].

Process Optimization and Impurity Control During Propranolol Hydrochloride Synthesis

A Chinese patent (CN 202411345915) discloses that using an acetyl chloride/chlorinated alkane/alcohol mixed solvent system for the salification step, instead of conventional HCl or thionyl chloride, reduces the formation of Impurity B and shortens crystallization time [3]. The patented process achieves a final product purity of ≥99.95% with Impurity B content ≤0.02%, representing a 5-fold improvement over the EP/USP limit of 0.1%. Process development scientists can use an Impurity B reference standard to monitor the level of this dimeric by-product across reaction steps and to validate that improved manufacturing processes consistently meet the tightened in-house specification.

LC-MS/MS Method Development for Genotoxic Impurity Screening (ICH M7)

The tertiary amine structure of Impurity B (MW 459.6, free base) is structurally related to the N-nitroso propranolol dimer impurity (CAS 2995274-49-0), which falls under the ICH M7 framework for mutagenic impurities [4]. Analytical method development laboratories require the non-nitrosated Impurity B reference standard as a chromatographic marker and system suitability compound when developing sensitive LC-MS/MS methods capable of detecting N-nitroso impurities at levels corresponding to the threshold of toxicological concern (TTC) of 1.5 μg/day.

Quote Request

Request a Quote for 1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.